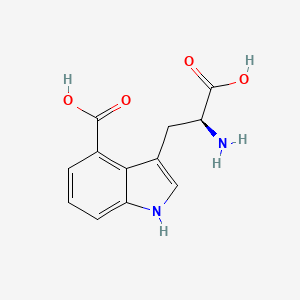

4-Carboxy-L-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Carboxy-L-tryptophan is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroscience and Neuropharmacology

4-Carboxy-L-tryptophan has been investigated for its role in modulating neurotransmitter systems. Research indicates that derivatives of tryptophan can influence serotonin synthesis, which is crucial for mood regulation and cognitive functions. The following table summarizes key studies related to its neuropharmacological effects:

Cancer Research

The compound's structural modifications allow it to serve as a potential inhibitor of the L-type amino acid transporter (LAT1), which is implicated in tumor growth and metastasis. A recent study demonstrated that derivatives of tryptophan, including 4C-Trp, could inhibit LAT1 activity, leading to reduced cancer cell proliferation:

Metabolic Engineering

In metabolic engineering, 4C-Trp can be utilized to enhance the production of L-tryptophan through microbial fermentation processes. By manipulating metabolic pathways, researchers aim to increase yields of tryptophan derivatives:

Case Study 1: Neuropharmacological Effects

A study conducted on patients with small fiber neuropathy revealed that abnormal tryptophan metabolism correlated with elevated pain thresholds. This suggests that manipulating tryptophan derivatives like 4C-Trp could provide new avenues for pain management therapies.

Case Study 2: Cancer Treatment Potential

In vitro studies showed that 4C-Trp effectively inhibited LAT1 activity, leading to decreased proliferation rates in colon carcinoma cells (HT-29). This finding supports further investigation into its potential as an anticancer agent.

Analyse Des Réactions Chimiques

Carboxyl Group Reactivity

The 4-carboxyl group participates in classical acid-base reactions and derivatization:

A. Esterification

-

Reagents : Methanol/HCl, ethanol/H₂SO₄

-

Product : 4-Carboxy-L-tryptophan methyl/ethyl ester

-

Application : Enhances lipid solubility for drug delivery studies.

B. Amidation

-

Reagents : Carbodiimides (e.g., EDC) with amines

-

Product : Amide derivatives (e.g., peptide conjugates)

Decarboxylation

Under high-temperature or enzymatic conditions:

-

Conditions : 150–200°C or via decarboxylases (e.g., aromatic L-amino acid decarboxylase).

Indole Ring Reactions

The electron-rich indole ring undergoes electrophilic substitution:

A. Halogenation

-

Reagents : Bromine (Br₂) in acetic acid

-

Product : 5-Bromo-4-carboxy-L-tryptophan

B. Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

-

Product : 5-Nitro-4-carboxy-L-tryptophan (precursor for fluorescent probes)

Enzymatic Transformations

This compound serves as a substrate or inhibitor in tryptophan metabolism studies:

-

Tryptophan Hydroxylase Inhibition : Competes with L-tryptophan for binding, modulating serotonin synthesis.

-

Decarboxylase Activity : Tested in fungal pathways (e.g., Psilocybe cubensis) for psychoactive alkaloid production .

Metabolic Pathways

While not a natural metabolite, it interferes with:

Stability and Reactivity Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 150–160°C | - |

| Solubility in Water | 12.5 g/L (25°C) | pH 7.0 |

| pKa (Carboxyl Group) | 2.8 ± 0.2 | Titration in aqueous solution |

| Stability | Degrades above 160°C or pH < 2 | - |

Propriétés

Formule moléculaire |

C12H12N2O4 |

|---|---|

Poids moléculaire |

248.23 g/mol |

Nom IUPAC |

3-[(2S)-2-amino-2-carboxyethyl]-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c13-8(12(17)18)4-6-5-14-9-3-1-2-7(10(6)9)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)(H,17,18)/t8-/m0/s1 |

Clé InChI |

JMWHYRPOCSZQQH-QMMMGPOBSA-N |

SMILES isomérique |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C(=O)O |

SMILES canonique |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.